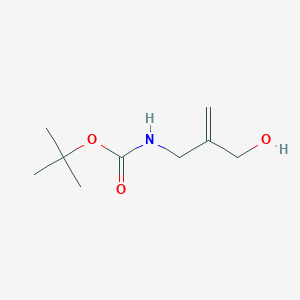amine hydrochloride](/img/structure/B13556620.png)
[2-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxyethyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a methoxyethyl group through an etherification reaction. The final step involves the formation of the methylamine hydrochloride salt. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated or demethoxylated amines.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In the medical field, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
属性
分子式 |
C10H15Cl2NO |
|---|---|
分子量 |
236.13 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-methoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-12-7-10(13-2)8-3-5-9(11)6-4-8;/h3-6,10,12H,7H2,1-2H3;1H |
InChI 键 |
UZKOGCLFYPLWTB-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=CC=C(C=C1)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)

![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)


